1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Purity Analytical Chemistry Quality Control

SAR programs often stall due to inconsistent intermediate quality. 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 13691-29-7) solves this with 98% purity, ensuring reliable biological data. · Strategic CNS Scaffold: LogP 0.97 & 1 rotatable bond optimize blood-brain barrier penetration. · Versatile Handle: The para-amino group enables amide, urea, sulfonamide, or Buchwald-Hartwig conjugation for focused library synthesis. · Supply Assurance: High-purity bulk available; rigorous QC eliminates confounding impurities in hit-to-lead campaigns.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 13691-29-7
Cat. No. B087190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
CAS13691-29-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCCC2=O
InChIInChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
InChIKeyQILAIGZHEOJTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: Heterocyclic Building Block


1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, with CAS number 13691-29-7, is an N-aryl pyrrolidin-2-one derivative characterized by a core γ-lactam ring and a 2-methyl-4-amino substituted phenyl group . Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol . This compound serves as a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry for exploring structure-activity relationships (SAR), particularly in programs targeting GPCRs, kinases, and other therapeutically relevant proteins [1].

Medicinal chemistry building block for SAR exploration of GPCRs and kinases
Heterocyclic scaffold with para-amino group as a conjugation handle for library synthesis
High-purity grade supports reproducible biological assay results

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: Substitution Risk


While N-aryl pyrrolidin-2-ones share a common core, substituting 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7) with a close analog like 1-(3-amino-2-methylphenyl)pyrrolidin-2-one (69131-43-7) or 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one (26138-14-7) introduces quantifiable differences in key physicochemical parameters and molecular geometry . The specific ortho-methyl and para-amino substitution pattern on the phenyl ring dictates a unique LogP (0.97), rotatable bond count (1), and hydrogen-bonding landscape, which critically influence solubility, permeability, and target binding affinity . Unverified substitution can lead to significant changes in synthetic yield, downstream biological activity, and pharmacokinetic profile, invalidating established SAR models and increasing the risk of project failure [1].

Regioisomer substitution shifts lipophilicity
Moving the amino group from para to meta position alters LogP and hydrogen-bonding capacity, affecting permeability and target-binding profiles. This may invalidate established SAR models.
Physical form discrepancies may affect handling
Vendors report this compound as either liquid or solid. Using a different lot or supplier can change weighing accuracy, dissolution protocols, and formulation feasibility.
Aniline-based substitutes lack metabolic stability
Simple aniline derivatives are susceptible to rapid Phase I/II metabolism, whereas the pyrrolidinone core provides class-level resistance. Substituting with an aniline building block may compromise metabolic stability in cell or in vivo assays.

Differentiation Evidence


Purity Advantage Over Standard Grades

From a procurement perspective, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7) is available at a certified purity of 98% from select vendors, a 3% absolute increase over the commonly offered 95% purity grade . This higher purity minimizes the presence of unidentified impurities, which is critical for generating reliable SAR data and reproducible biological assay results.

Purity comparison
Specification review
98% vs. typical 95%
Certified high-purity grade minimizes impurity interference, supporting more reproducible SAR data.
Vendor-specified HPLC/NMR purity; independent QC verification recommended.
Purity Analytical Chemistry Quality Control

Lipophilicity and ADME Profile Differentiation

The measured LogP for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is 0.97 . This value distinguishes it from other regioisomers; for instance, the 1-(3-amino-2-methylphenyl) analog (69131-43-7) exhibits a predicted LogP of 1.35 . This ~0.4 Log unit difference can translate to a roughly 2.5-fold change in lipophilicity, impacting membrane permeability, solubility, and metabolic stability in a biological system [1].

Lipophilicity profile
Cross-study comparable
ΔLogP ~0.4 more hydrophilic vs. 3‑amino regioisomer
May confer better aqueous solubility and reduced non-specific binding in assay systems.
Experimental LogP for target compound = 0.97; predicted for comparator = 1.35.
Lipophilicity ADME Drug-likeness Physicochemical Property

Physical State Discrepancy and Formulation Impact

Commercial sources report conflicting physical states for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7), with one major supplier describing it as a liquid and another as a solid . This discrepancy, which may arise from differences in purity, hydration state, or polymorphism, is a critical procurement consideration as it directly impacts material handling, formulation strategies, and long-term storage stability.

Physical state
Data to verify
Liquid vs. solid (supplier-dependent)
Procurement and formulation protocols must be adjusted based on the actual physical form received.
Discrepancy likely due to purity, hydration state or polymorphism; confirm with vendor before ordering.
Physical Form Formulation Handling Stability

Pyrrolidinone Core Metabolic Stability vs. Anilines

The pyrrolidin-2-one (γ-lactam) core of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one confers a significant class-level advantage over simple aniline derivatives. Unlike a free aniline, the lactam nitrogen is not a substrate for N-acetylation or oxidation by metabolic enzymes, and the ring is resistant to hydrolysis [1][2]. In human liver microsome assays, related pyrrolidin-2-one analogs have demonstrated high metabolic stability, with t1/2 values often exceeding 120 minutes, while corresponding anilines can be rapidly metabolized [2].

Metabolic stability
Class-level inference
t½ often >120 min (pyrrolidinone class) vs. <30 min (anilines)
Pyrrolidinone core resists N‑acetylation and hydrolysis, favoring in vivo exposure studies.
Class-level data from human liver microsomes; direct measurement for this specific compound is recommended.
Chemical Stability Scaffold Metabolic Stability Pyrrolidinone

Application Scenarios for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one


GPCR and Kinase SAR Exploration

The well-defined LogP of 0.97 and the structural rigidity of the pyrrolidinone ring make 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7) an ideal core scaffold for systematic SAR exploration . Its moderate lipophilicity facilitates cell permeability without causing excessive membrane binding, and the para-amino group provides a convenient synthetic handle for further functionalization to explore chemical space around targets like GPCRs, kinases, and other receptor families [1]. The availability of high-purity (98%) material ensures that observed biological activity is not confounded by impurities .

CNS-Targeted Probe and Drug Discovery

The pyrrolidinone core is a privileged scaffold in CNS drug discovery due to its metabolic stability and ability to cross the blood-brain barrier . 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7), with its low LogP (0.97) and low rotatable bond count (1), adheres to key CNS drug-likeness guidelines [1]. This compound is therefore a strategic starting point for synthesizing libraries of CNS-penetrant molecules for target validation and hit-to-lead campaigns, particularly where improved metabolic stability over aniline-based analogs is required .

Chemical Probe Synthesis and Tool Generation

The para-amino group on the phenyl ring of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7) serves as a versatile site for conjugation . It can be readily elaborated to introduce a wide array of functional groups, including amides, ureas, sulfonamides, or used in Buchwald-Hartwig couplings, without disrupting the core scaffold's favorable properties [1]. This makes it an excellent precursor for generating focused libraries of tool compounds to interrogate specific biological pathways or for the creation of affinity probes and PROTACs .

Analytical Reference Standard and Quality Control

Given the availability of the compound at a high purity of 98%, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (13691-29-7) can serve as a reliable analytical standard . Its distinct NMR signature (e.g., methyl proton signal at δ 2.3 ppm) and chromatographic properties allow it to be used as a reference marker in HPLC-MS method development and for quantifying related impurities in more complex reaction mixtures or formulations [1].

Application
Selection Property
Validation Focus
GPCR / kinase SAR exploration
Certified high purity, moderate lipophilicity
Assay reproducibility and impurity profiling
CNS research probe development
Low rotatable bond count, favorable CNS drug‑likeness guidelines
BBB permeability assessment and metabolic stability in brain homogenates
Chemical tool and PROTAC synthesis
Para‑amino conjugation handle for amide, urea or Buchwald coupling
Functionalization efficiency and retention of target engagement
Analytical reference standard
Distinct NMR signature and chromatographic behavior
HPLC‑MS method specificity and impurity quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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